molecular formula C10H11N3 B11915824 6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline

6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline

Cat. No.: B11915824
M. Wt: 173.21 g/mol
InChI Key: RVFXOAPAIVFYIJ-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline is a heterocyclic compound that features a fused imidazole and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazoquinoline core . Another approach includes the use of 2-nitrobenzylamine and formaldehyde under reductive conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinolines, which can be further functionalized for specific applications .

Scientific Research Applications

6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline is unique due to its fused imidazole and quinoline ring system, which imparts specific electronic and steric properties. These properties make it a valuable scaffold for the development of novel bioactive compounds and advanced materials .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline

InChI

InChI=1S/C10H11N3/c1-2-7-8(11-5-1)3-4-9-10(7)13-6-12-9/h3-4,6,11H,1-2,5H2,(H,12,13)

InChI Key

RVFXOAPAIVFYIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=C2N=CN3)NC1

Origin of Product

United States

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